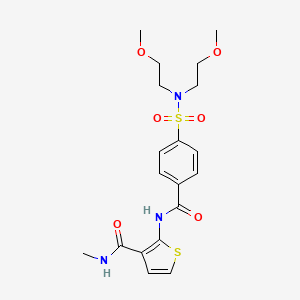

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-N-methylthiophene-3-carboxamide

Description

The compound 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is a sulfamoylbenzamide derivative featuring a thiophene-carboxamide core. Its structure includes a central benzene ring substituted with a bis(2-methoxyethyl)sulfamoyl group and an amide linkage to an N-methylthiophene-3-carboxamide moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., and ) highlight its relevance in drug discovery for optimizing solubility and bioavailability via methoxyethyl side chains.

Properties

IUPAC Name |

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O6S2/c1-20-18(24)16-8-13-29-19(16)21-17(23)14-4-6-15(7-5-14)30(25,26)22(9-11-27-2)10-12-28-3/h4-8,13H,9-12H2,1-3H3,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZLJKBKZPUHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-N-methylthiophene-3-carboxamide represents a novel class of thiophene derivatives that have garnered interest in medicinal chemistry due to their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and potential therapeutic implications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 396.52 g/mol. The structure features a thiophene ring substituted with a sulfamoyl group and a methoxyethyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, where thiophene derivatives are reacted with various sulfonamide precursors. For instance, the reaction of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides with bis(2-methoxyethyl)sulfamoyl groups has been documented, leading to the formation of various thiophene-based compounds with promising biological activities .

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported that pretreatment of HepG2 cells with a related thiophene compound sensitized these cells to sorafenib, drastically lowering the IC50 from 3.9 µM to 0.5 µM . This suggests that modifications in the thiophene structure can enhance sensitivity to existing chemotherapeutic agents.

The proposed mechanism of action for these compounds includes:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cancer cell proliferation .

- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 0.5 | Sensitization to sorafenib |

| Related Thiophene Derivative | MCF-7 | 1.2 | Induction of apoptosis |

| SMART Agents (similar structure) | Melanoma/Prostate Cancer | Low nM range | Inhibition of tubulin polymerization |

Case Studies

- HepG2 Cell Line : A study highlighted that the compound significantly enhances the cytotoxicity of sorafenib in HepG2 cells, indicating potential for combination therapy in hepatocellular carcinoma.

- MCF-7 Cell Line : Another case study evaluated the effects on breast cancer cells (MCF-7) and found promising results, suggesting that structural modifications could yield even more potent derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide and heterocyclic derivatives, emphasizing molecular features, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound and share the bis(2-methoxyethyl)sulfamoyl group, enhancing solubility compared to simpler sulfonamides. However, the thiophene-carboxamide core distinguishes it from ’s thiazole ring, which may alter electronic properties and target binding.

Synthesis Complexity :

- The target compound and its analogs () require multi-step syntheses involving sulfamoylation, amide coupling, and heterocyclic ring formation. highlights similar challenges in triazole-thione synthesis, where cyclization steps demand precise temperature and base control.

Spectroscopic Signatures :

- IR spectra of sulfonamide derivatives (e.g., ) show strong C=O stretches (1663–1682 cm⁻¹) and S=O stretches (1150–1250 cm⁻¹). The absence of C=O in triazole-thiones () confirms cyclization.

- The target compound’s N-methylthiophene moiety would exhibit distinct ¹H-NMR signals for methyl groups (~2.5–3.0 ppm) and thiophene protons (~6.5–7.5 ppm).

Physicochemical Properties: The methoxyethyl groups in the target compound and likely reduce LogP values compared to non-polar analogs, enhancing aqueous solubility. ’s ethyl and methyl ester groups may further improve pharmacokinetic profiles.

Biological Relevance :

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-N-methylthiophene-3-carboxamide?

Methodological Answer: The synthesis of this compound can be optimized using stepwise coupling reactions. For example:

Sulfamoyl Group Introduction : React 4-aminobenzoic acid derivatives with bis(2-methoxyethyl)sulfamide under Mitsunobu conditions (using DIAD/TPP in THF) to install the sulfamoyl moiety .

Amide Bond Formation : Couple the sulfamoyl benzoyl intermediate with N-methylthiophene-3-carboxamide using DCC/HOBt in anhydrous dichloromethane (DCM) or DMF, ensuring exclusion of moisture to prevent side reactions .

Purification : Use flash chromatography (ethyl acetate/hexane gradient) followed by recrystallization from methanol to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure via NMR and LC-MS .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Acquire and NMR spectra in DMSO- to resolve aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.3 ppm), and methylene/methyl signals from the sulfamoyl and carboxamide groups. Assign peaks using 2D experiments (HSQC, HMBC) .

- Infrared (IR) Spectroscopy : Confirm key functional groups: sulfonamide (S=O stretch at ~1150–1300 cm), amide (C=O at ~1650 cm), and methoxy (C-O at ~1100 cm) .

- LC-MS/HRMS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity. HRMS (ESI+) should match the exact mass of the molecular ion (e.g., [M+H] calculated for CHNOS: 484.1264) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination?

Methodological Answer:

- Refinement with SHELXL : Use SHELXL for small-molecule refinement. Input initial coordinates from SHELXD solutions and apply restraints for flexible groups (e.g., methoxyethyl chains). Validate with R < 5% and wR < 12% .

- Validation Tools : Check for missed symmetry or twinning using PLATON. Analyze residual electron density maps to identify disordered solvent molecules or hydrogen-bonding networks .

- Case Example : If bond lengths deviate (>3σ), re-examine thermal displacement parameters (ADPs) and apply anisotropic refinement to non-H atoms .

Q. How to assess structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified sulfamoyl (e.g., replacing methoxyethyl with cyclopropyl) or carboxamide groups (e.g., N-ethyl instead of N-methyl). Compare antimicrobial IC values using microdilution assays .

- Crystallographic Correlations : Overlay crystal structures of analogs with target enzymes (e.g., bacterial dihydrofolate reductase) to identify critical hydrogen bonds or steric clashes .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC. Address contradictory bioactivity data by standardizing assay conditions (e.g., pH, serum protein content) .

Q. What experimental strategies mitigate degradation during stability studies?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and hydrolytic conditions (0.1M HCl/NaOH). Monitor via HPLC for degradation products (e.g., sulfonic acid or thiophene ring-opening derivatives) .

- Stabilization : Add antioxidants (e.g., BHT) for oxidative stability. Store lyophilized samples at -80°C under argon to prevent hydrolysis of the sulfamoyl group .

Q. How to design a computational model for predicting solubility and permeability?

Methodological Answer:

- QSAR Modeling : Use Gaussian 09 to optimize geometry at the B3LYP/6-31G* level. Calculate descriptors (logP, PSA, molar refractivity) with ChemAxon. Train a model with experimental solubility data (e.g., shake-flask method in PBS) .

- Permeability Prediction : Run MD simulations (GROMACS) in a lipid bilayer to assess passive diffusion. Validate with Caco-2 cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.